molecular formula C16H15N3O B11953092 4-Aminobenzoic cinnamylidenehydrazide CAS No. 97742-05-7

4-Aminobenzoic cinnamylidenehydrazide

Cat. No.: B11953092
CAS No.: 97742-05-7
M. Wt: 265.31 g/mol
InChI Key: ZEFVWVLAAHAGBG-ZTKKEOLVSA-N
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Description

4-Aminobenzoic cinnamylidenehydrazide is an organic compound with the molecular formula C16H15N3O. It is a derivative of hydrazone and is known for its potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of an aminobenzoic acid moiety linked to a cinnamylidenehydrazide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoic cinnamylidenehydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Aminobenzoic acid hydrazide+Cinnamaldehyde4-Aminobenzoic cinnamylidenehydrazide+Water\text{4-Aminobenzoic acid hydrazide} + \text{Cinnamaldehyde} \rightarrow \text{this compound} + \text{Water} 4-Aminobenzoic acid hydrazide+Cinnamaldehyde→4-Aminobenzoic cinnamylidenehydrazide+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic cinnamylidenehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones and other derivatives.

Scientific Research Applications

4-Aminobenzoic cinnamylidenehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-aminobenzoic cinnamylidenehydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with different biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzoic (4-methoxybenzylidene)hydrazide
  • 4-Methylbenzoic cinnamylidenehydrazide
  • 2-Methoxybenzoic cinnamylidenehydrazide
  • N-Methylanthranilic cinnamylidenehydrazide

Uniqueness

4-Aminobenzoic cinnamylidenehydrazide is unique due to its specific combination of the aminobenzoic acid and cinnamylidenehydrazide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.

Properties

CAS No.

97742-05-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-amino-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H15N3O/c17-15-10-8-14(9-11-15)16(20)19-18-12-4-7-13-5-2-1-3-6-13/h1-12H,17H2,(H,19,20)/b7-4+,18-12+

InChI Key

ZEFVWVLAAHAGBG-ZTKKEOLVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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